
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” is an organic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a phenoxymethyl group .
Molecular Structure Analysis
The molecular formula of the compound is C10H9NO2 . The presence of the isoxazole ring, which contains both nitrogen and oxygen, introduces polarity to the molecule. The methoxy and phenoxymethyl substituents are also polar, which could influence the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” would be influenced by the isoxazole ring and the substituents. The isoxazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The methoxy and phenoxymethyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” would depend on its structure. The compound is likely to be a solid at room temperature, given its molecular weight of 175.18 . The presence of polar groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Research has shown that certain isoxazole derivatives, including those related to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, exhibit significant antimicrobial and antitubercular properties. For example, a study synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating good antibacterial activity against various bacteria and antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2018).
Antiproliferative and Tubulin-Targeting Agents
Isoxazole derivatives, including structures similar to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, have been identified as potent antiproliferative tubulin-targeting agents. A study focused on the synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, which demonstrated significant antimitotic and microtubule destabilizing activity (Chernysheva et al., 2018).
Crystal Structure and Molecular Docking
The crystal structure and molecular docking of isoxazole derivatives, including those related to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, provide insights into their potential biological interactions. A study analyzed the crystal structure, molecular docking, and Hirshfeld surface of a similar compound, which could be pivotal for understanding its interactions with biological targets (Sreenatha et al., 2017).
Fungicidal Activities
Isoxazole derivatives have also been researched for their fungicidal properties. A study synthesized a series of 3-(a-alkoxyiminobenzyl)isoxazole derivatives, revealing significant fungicidal activities against various crop diseases (Minoru et al., 2010).
Anticancer Activity
There is evidence suggesting that isoxazole derivatives possess anticancer properties. For instance, one study synthesized novel 5-(3-(substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives, which showed potent activity against cancer cells (Liu et al., 2008).
Direcciones Futuras
The study of isoxazole derivatives is an active area of research due to their diverse biological activities. Future research on “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-14-9-7-13(8-10-14)17-11-16(21-18-17)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPTXMKRVXHUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)
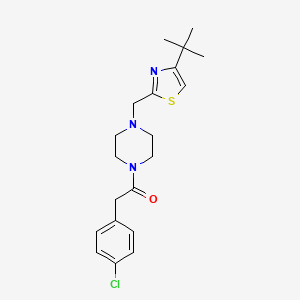
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
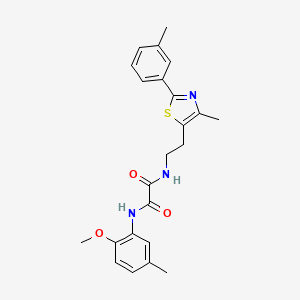
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B2355088.png)
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)
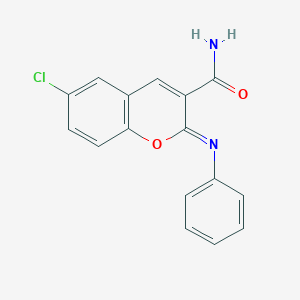
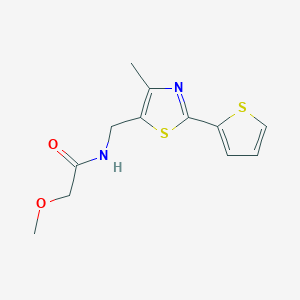
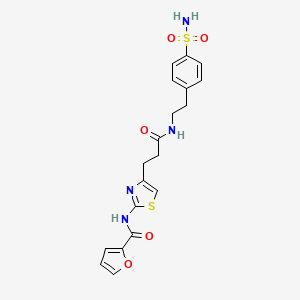
![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2355103.png)
